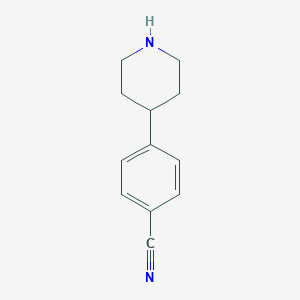

4-(piperidin-4-yl)benzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-piperidin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAZPDPJRACUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374102 | |

| Record name | 4-(4'-Cyanophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149554-06-3 | |

| Record name | 4-(4'-Cyanophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Cyanophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Piperidin 4 Yl Benzonitrile and Its Analogs

Established Synthetic Routes to the Core Structure

Established methods for the synthesis of the 4-(piperidin-4-yl)benzonitrile core structure primarily rely on well-known and robust chemical transformations that unite the piperidine (B6355638) and benzonitrile (B105546) moieties. These include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and other nucleophilic substitution strategies.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides a direct method for the formation of the aryl-piperidine bond. This reaction typically involves the displacement of a suitable leaving group, such as a halide, from an activated aromatic ring by a nucleophilic piperidine derivative. The aromatic ring must be activated by at least one strong electron-withdrawing group, such as a nitro or cyano group, positioned ortho or para to the leaving group, to facilitate the attack of the nucleophile. wikipedia.orgjuniperpublishers.com

A pertinent example of this strategy is the synthesis of 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile, an analog of the target compound. In this synthesis, 4-fluorobenzonitrile (B33359) is reacted with 1-(piperidin-4-yl)piperidine in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The electron-withdrawing cyano group activates the para-position for nucleophilic attack by the secondary amine of the piperidine derivative, leading to the displacement of the fluoride (B91410) ion and the formation of the desired product. nih.gov

Table 1: Example of SNAr Reaction for an Analog of this compound

| Electrophile | Nucleophile | Solvent | Conditions | Product |

| 4-Fluorobenzonitrile | 1-(Piperidin-4-yl)piperidine | DMSO | Reflux, 3h | 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile |

The efficiency of the SNAr reaction is influenced by several factors, including the nature of the leaving group (F > Cl > Br > I), the degree of activation of the aromatic ring, and the reaction conditions. wikipedia.org The choice of a strong electron-withdrawing group like the nitrile function in 4-fluorobenzonitrile is crucial for the success of this synthetic approach.

Cross-Coupling Reaction Approaches (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, including the aryl-piperidine bond in 4-arylpiperidines. organic-chemistry.orgresearchgate.netorganic-chemistry.org This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com

In the context of synthesizing this compound, this could involve the coupling of a piperidine-containing boronic acid derivative with 4-bromobenzonitrile, or conversely, the reaction of 4-cyanophenylboronic acid with a 4-halopiperidine derivative. A general and efficient method for constructing 4-benzyl piperidines using a Suzuki protocol has been described, which can be adapted for the synthesis of 4-aryl piperidines. This protocol tolerates a wide variation in both reaction partners. organic-chemistry.org

Table 2: Representative Suzuki-Miyaura Coupling Strategy

| Organoboron Reagent | Aryl Halide | Catalyst | Base | Product |

| Piperidin-4-ylboronic acid derivative | 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | This compound |

| 4-Cyanophenylboronic acid | N-Protected 4-bromopiperidine | Pd(dppf)Cl₂ | Cs₂CO₃ | N-Protected this compound |

The Suzuki-Miyaura reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts. nih.govrsc.org

Novel Approaches for Piperidine Ring Formation

In contrast to assembling pre-existing rings, another major synthetic strategy involves the de novo construction of the piperidine ring. These methods offer flexibility in introducing substituents on the piperidine ring and can be particularly useful for creating diverse analogs.

Intramolecular Cyclization Techniques (C-N and C-C bond formation)

The formation of the piperidine ring through intramolecular cyclization is a powerful strategy that can proceed via the formation of either a C-N or a C-C bond. researchgate.net In a typical C-N bond forming cyclization, a linear precursor containing a nitrogen nucleophile and an electrophilic carbon at an appropriate distance is induced to cyclize. For the synthesis of this compound, this would involve a precursor that already contains the 4-cyanophenyl group.

For example, a δ-haloamine or a precursor with a terminal leaving group and a suitably placed amine can undergo intramolecular nucleophilic substitution to form the piperidine ring. A modular and diastereoselective (5 + 1) cyclization approach to N-(hetero)aryl piperidines has been reported, which involves a reductive amination/aza-Michael reaction sequence. acs.org Such strategies offer a high degree of control over the stereochemistry of the resulting piperidine ring.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis and a highly effective method for constructing the piperidine ring. harvard.edulibretexts.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netorganicreactions.org

A particularly elegant approach for piperidine synthesis is the double reductive amination (DRA) of a 1,5-dicarbonyl compound with an amine. chim.itunifi.it This method allows for the simultaneous formation of both C-N bonds of the piperidine ring in a single step. For the synthesis of this compound analogs, a 1,5-dicarbonyl precursor bearing the desired cyanophenyl group could be cyclized with ammonia (B1221849) or a primary amine. This strategy is highly convergent and has been widely used in the synthesis of polyhydroxypiperidines. chim.itunifi.it The choice of reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120), is critical for the success of the reaction. harvard.edu

Table 3: General Scheme for Double Reductive Amination

| Dicarbonyl Precursor | Amine Source | Reducing Agent | Product |

| 3-(4-Cyanophenyl)pentane-1,5-dial | Ammonia | NaBH₃CN | 4-(4-Cyanophenyl)piperidine |

| 1-(4-Cyanophenyl)pentane-1,5-dione | Benzylamine | NaBH(OAc)₃ | 1-Benzyl-4-(4-cyanophenyl)piperidine |

These novel approaches for piperidine ring formation provide powerful alternatives to the more traditional methods of coupling pre-formed rings, offering greater flexibility and control in the synthesis of this compound and its diverse analogs.

Radical-Mediated Cyclization Protocols

Radical-mediated cyclization reactions offer a powerful and versatile approach to the synthesis of piperidine rings, often under mild conditions. These methods typically involve the formation of a carbon-centered radical that subsequently undergoes an intramolecular cyclization to form the heterocyclic ring.

One contemporary approach involves the use of visible-light photoredox catalysis . This method can be employed for the construction of fluorinated piperidines from nitrones and a fluorinated building block in a single step. beilstein-journals.org The reaction is initiated by an iridium photocatalyst activated by blue light and utilizes ascorbic acid as a terminal reductant. beilstein-journals.org The proposed mechanism involves a radical addition to the nitrone, followed by an intramolecular nucleophilic substitution and subsequent reduction of the N–O bond to yield the piperidine ring. beilstein-journals.org While not yet specifically applied to this compound, this methodology presents a promising route for the synthesis of fluorinated analogs.

Iodine-catalyzed C-sp³-H amination under visible light represents another innovative strategy for selective piperidine formation. This reaction proceeds via two interlocked catalytic cycles, which include a radical C-H functionalization and an iodine-catalyzed C-N bond formation. iciq.orgacs.org This approach has been shown to override the conventional Hofmann-Löffler chemistry, which typically favors the formation of pyrrolidines, to selectively produce piperidines. acs.org

Manganese(III) acetate (B1210297) (Mn(OAc)₃) is a well-established reagent for mediating oxidative free-radical additions and cyclizations. nih.govmdpi.com In these reactions, Mn(OAc)₃ oxidizes a substrate to generate a radical, which can then undergo intramolecular cyclization. The mechanism involves the formation of an α-oxoalkyl or α,α'-dioxoalkyl radical from an enolizable carbonyl compound, which then adds to a carbon-carbon multiple bond. wikipedia.org The resulting adduct radical can then be further oxidized to a carbocation or undergo hydrogen abstraction. wikipedia.org This method has been extensively used for the synthesis of various carbocyclic and heterocyclic systems, and its application to precursors of this compound is a viable synthetic strategy.

A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates . The diastereoselectivity of this reaction is highly dependent on the radical mediator. While tributyltin hydride affords the trans piperidines with moderate diastereoselectivity, the use of tris(trimethylsilyl)silane (B43935) can significantly enhance the diastereomeric ratio to as high as 99:1 in certain cases. nih.gov This enhancement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.gov

| Radical Cyclization Method | Key Features | Potential Application for this compound Analogs |

| Visible-Light Photoredox Catalysis | One-step synthesis, mild conditions, use of a photocatalyst. beilstein-journals.org | Synthesis of fluorinated piperidine analogs. |

| Iodine-Catalyzed C-sp³-H Amination | Selective piperidine formation, visible light initiation. iciq.orgacs.org | Direct amination of hydrocarbon chains to form the piperidine ring. |

| Mn(OAc)₃ Mediated Cyclization | Oxidative free-radical cyclization, versatile for various substrates. nih.govmdpi.com | Cyclization of unsaturated precursors to form the piperidinone core. |

| Cyclization of 6-aza-8-bromooct-2-enoates | High diastereoselectivity with tris(trimethylsilyl)silane. nih.gov | Stereoselective synthesis of substituted piperidine analogs. |

Mannich Reaction Applications in Piperidinone Synthesis

The Mannich reaction is a cornerstone in the synthesis of 4-piperidones, which are key intermediates that can be readily reduced to the corresponding piperidines. mdma.ch This multicomponent reaction typically involves the condensation of a ketone, an aldehyde, and an amine or ammonia. researchgate.netmdma.ch

A common application is the synthesis of 2,6-diaryl-4-piperidones . This is achieved through the condensation of a ketone like ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate. nih.govresearchgate.net The use of glacial acetic acid as a solvent has been shown to facilitate the reaction, leading to rapid product formation, easy isolation, and satisfactory yields. mdma.ch These 2,6-diaryl-4-piperidones can then be further modified, for instance, by reduction of the ketone functionality to a hydroxyl group. mdma.ch

The versatility of the Mannich reaction allows for the synthesis of a wide variety of 4-piperidones with different substituents at various positions of the ring. mdma.ch One-pot, three-component synthesis of 2,6-diaryl-4-piperidones and related bicyclic structures under microwave irradiation has been reported to be an efficient method that avoids the need for catalysts and accelerates the reaction rate, resulting in high yields. researchgate.net

| Mannich Reaction Variant | Reactants | Product | Key Advantages |

| Classical Mannich Reaction | Ketone, Aldehyde, Amine/Ammonia researchgate.netmdma.ch | Substituted 4-Piperidone | Versatile, well-established. |

| Synthesis of 2,6-diaryl-4-piperidones | Ethyl methyl ketone, Aromatic aldehydes, Ammonium acetate nih.govresearchgate.net | 2,6-diaryl-4-piperidone | Access to precursors for a wide range of analogs. |

| Microwave-assisted Synthesis | Ketone, Aldehyde, Amine/Ammonia | 2,6-diaryl-4-piperidone | Catalyst-free, rapid reaction, high yields. researchgate.net |

Synthesis of Derivatized this compound Analogs

Strategies for Benzonitrile Moiety Modifications

The benzonitrile moiety is a crucial pharmacophore in many biologically active molecules. Its synthesis and modification are key steps in the preparation of this compound analogs.

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. wikipedia.orgorganic-chemistry.orgsynarchive.com Traditionally, this reaction requires high temperatures (150–250 °C) and polar, high-boiling solvents, which can limit its compatibility with sensitive functional groups. thieme-connect.de More recent developments have focused on milder, catalytic versions of this reaction. For instance, an L-proline-promoted Rosenmund-von Braun reaction has been shown to effectively convert aryl iodides and bromides to the corresponding nitriles at lower temperatures (80–120 °C) with excellent functional-group compatibility. thieme-connect.de

Palladium-catalyzed cyanation of aryl halides has emerged as one of the most popular and efficient methods for the synthesis of benzonitriles. bohrium.comrsc.org This methodology offers milder reaction conditions and greater functional group tolerance compared to traditional methods. nih.gov A significant challenge in palladium-catalyzed cyanations is the deactivation of the catalyst by cyanide ions. nih.gov To address this, various strategies have been developed, including the use of less toxic cyanide sources like K₄[Fe(CN)₆] and the development of highly active palladium precatalyst systems. nih.gov A mild and efficient palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been reported to proceed at room temperature to 40 °C. mit.edu

| Cyanation Method | Substrate | Cyanide Source | Key Features |

| Rosenmund-von Braun Reaction | Aryl halide | Copper(I) cyanide wikipedia.orgorganic-chemistry.orgsynarchive.com | Classical method, can be promoted by L-proline for milder conditions. thieme-connect.de |

| Palladium-Catalyzed Cyanation | Aryl halide/triflate | Various (e.g., KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆]) bohrium.comnih.gov | Milder conditions, broad substrate scope, high functional group tolerance. rsc.orgnih.govmit.edu |

Approaches for Piperidine Ring Substitution

Modification of the piperidine ring, particularly at the nitrogen atom, is a common strategy for generating analogs with diverse properties.

N-alkylation is a fundamental transformation for introducing substituents on the piperidine nitrogen. This can be achieved by reacting the piperidine with an alkyl halide in the presence of a base such as potassium carbonate or N,N-diisopropylethylamine. researchgate.netgoogle.comechemi.com The choice of solvent and base is crucial to optimize the reaction conditions and avoid side reactions. For instance, using a non-nucleophilic base can prevent the formation of quaternary ammonium salts when mono-alkylation is desired. researchgate.net

Reductive amination provides another versatile route to N-substituted piperidines. This one-pot procedure involves the reaction of a piperidine with an aldehyde or ketone in the presence of a reducing agent. tandfonline.comresearchgate.net Borane-pyridine complex (BAP) has been shown to be an excellent alternative to sodium cyanoborohydride for the reductive amination of piperidines with a variety of aromatic, heterocyclic, and aliphatic aldehydes. tandfonline.com This method avoids the formation of nitrile impurities that can occur with cyanide-based reducing agents. tandfonline.com A one-pot, tandem reductive amination-transamidation-cyclization has also been employed to produce substituted piperazin-2-ones, showcasing the versatility of this approach. nih.gov

| Substitution Method | Reactants | Product | Key Advantages |

| N-Alkylation | Piperidine, Alkyl halide, Base researchgate.netgoogle.comechemi.com | N-Alkylpiperidine | Direct introduction of alkyl groups. |

| Reductive Amination | Piperidine, Aldehyde/Ketone, Reducing Agent (e.g., BAP) tandfonline.comresearchgate.net | N-Substituted Piperidine | One-pot procedure, wide range of carbonyl compounds can be used, avoids toxic cyanide reagents. tandfonline.com |

Formation of Spirocyclic Piperidine Derivatives

Spirocyclic structures containing a piperidine ring are of significant interest in drug discovery due to their rigid three-dimensional frameworks.

The synthesis of spiro[indoline-3,4'-piperidin]-2-ones can be achieved through a multi-step sequence starting from oxindole (B195798). chemicalbook.comchemicalbook.com One reported method involves the reaction of oxindole with benzylbis(2-chloroethyl)amine in the presence of sodium hydride, followed by debenzylation using palladium on carbon and hydrogen. chemicalbook.comchemicalbook.com Another approach involves a one-pot, four-component reaction of an arylamine, methyl propiolate, isatin, and ethyl cyanoacetate (B8463686) to generate spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones]. nih.gov

More generally, 3-spiropiperidines can be synthesized using a two-step 'Clip-Cycle' approach. The 'Clip' stage involves a highly E-selective cross-metathesis of an N-Cbz-protected 1-amino-hex-5-ene derivative with a suitable coupling partner. The subsequent 'Cycle' step then forms the spirocyclic piperidine ring. This method has been shown to produce 3-spiropiperidines in good yields and high enantiomeric ratios. rsc.org

| Spirocyclic System | Synthetic Approach | Key Intermediates/Reactants |

| Spiro[indoline-3,4'-piperidin]-2-one | Multi-step synthesis from oxindole chemicalbook.comchemicalbook.com | Oxindole, benzylbis(2-chloroethyl)amine |

| Spiro[indoline-3,4'-pyridines]/pyridinones | One-pot, four-component reaction nih.gov | Arylamine, methyl propiolate, isatin, ethyl cyanoacetate |

| 3-Spiropiperidines | 'Clip-Cycle' approach rsc.org | N-Cbz-protected 1-amino-hex-5-ene derivative |

Chemical Reactivity and Derivatization Pathways of 4 Piperidin 4 Yl Benzonitrile

Reduction Reactions

The nitrile group of 4-(piperidin-4-yl)benzonitrile is a key site for reduction reactions, which can be selectively targeted to produce primary amines.

Nitrile Group Reductions to Amines

The conversion of the nitrile functionality in this compound to a primary amine, yielding 4-(piperidin-4-ylmethyl)amine, is a synthetically important transformation. This reduction can be accomplished through several methods, primarily catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic Hydrogenation: This is a widely used and often cost-effective method for the reduction of nitriles. Common catalysts include Group 10 metals such as Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). The reaction involves the use of hydrogen gas (H₂), typically under pressure, to achieve the reduction. The choice of catalyst and reaction conditions (solvent, temperature, pressure, and pH) is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the intermediate imine with the product amine. For instance, the presence of ammonia (B1221849) is often used to suppress the formation of secondary amines during the hydrogenation of nitriles. While specific conditions for this compound are not extensively detailed in publicly available literature, general protocols for benzonitrile (B105546) reduction are well-established. For example, the hydrogenation of benzonitrile over a 5 wt% Pd/C catalyst has been studied, showing a consecutive reaction where benzonitrile is first hydrogenated to benzylamine.

Chemical Reduction: Stoichiometric reducing agents are also effective for the reduction of nitriles. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine. Other hydride reagents, such as diborane (B8814927) (B₂H₆) and sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst, can also be employed. The selection of the reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Table 1: Common Reagents for Nitrile to Amine Reduction

| Reagent/Catalyst | Typical Conditions | Product |

| H₂ / Raney Ni | Methanol/Ammonia, elevated pressure and temperature | Primary amine |

| H₂ / Pd/C | Ethanol, room temperature to moderate heat, H₂ pressure | Primary amine |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Primary amine |

| NaBH₄ / CoCl₂ | Methanol, reflux | Primary amine |

Oxidation Reactions

The nitrogen atom of the piperidine (B6355638) ring in this compound is susceptible to oxidation, leading to the formation of N-oxides.

Formation of N-Oxides

The tertiary amine of the piperidine ring can be oxidized to an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst or in a suitable solvent like acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which significantly alters the electronic properties and steric profile of the piperidine ring. Pyridine (B92270) N-oxides, for example, exhibit different reactivity in electrophilic substitution reactions compared to their parent pyridines. While specific protocols for the N-oxidation of this compound are not readily found in the literature, the general methods for the oxidation of tertiary amines are applicable.

Substitution Reactions on the Aromatic Ring

The benzonitrile portion of the molecule can undergo electrophilic aromatic substitution, although the cyano group's electronic properties influence the reaction's regioselectivity and rate.

Electrophilic Substitution (e.g., Nitration, Halogenation)

The cyano group (-CN) is a deactivating and meta-directing group in electrophilic aromatic substitution reactions. This is due to its electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. Consequently, reactions like nitration and halogenation on the aromatic ring of this compound would be expected to proceed under more forcing conditions than for benzene itself, and the incoming electrophile would be directed to the positions meta to the cyano group (i.e., positions 3 and 5).

Nitration: Aromatic nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). For a deactivated ring like benzonitrile, heating may be required to drive the reaction.

Halogenation: Halogenation (e.g., bromination or chlorination) of the aromatic ring requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. The catalyst polarizes the halogen molecule, increasing its electrophilicity.

Functional Group Transformations and Derivatization Capabilities

The secondary amine of the piperidine ring is a prime site for various functional group transformations, allowing for the synthesis of a wide array of derivatives.

N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated using alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The reaction is a standard nucleophilic substitution where the piperidine nitrogen acts as the nucleophile.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically performed in the presence of a base, like triethylamine or pyridine, to scavenge the acid generated. N-acylation introduces an amide functionality, which can significantly alter the compound's biological and physical properties.

These derivatization capabilities at the piperidine nitrogen are crucial for modifying the molecule's properties, for instance, in the context of medicinal chemistry to explore structure-activity relationships.

Strategies for Linker and Bridge Incorporations

The strategic incorporation of linkers and bridges onto the this compound scaffold is a key derivatization approach to modulate its physicochemical properties and to construct more complex molecular architectures. The secondary amine of the piperidine ring serves as a versatile handle for the attachment of a wide array of chemical moieties. The primary strategies for these modifications include N-alkylation, reductive amination, and amide bond formation, which allow for the introduction of diverse linker types, from simple alkyl chains to more complex, rigid, or functionalized structures.

N-Alkylation with Functionalized Halides

A common and straightforward method for introducing linkers is the N-alkylation of the piperidine nitrogen with various alkyl or aryl halides. This reaction typically proceeds via a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the halide. The choice of the halide, reaction conditions, and the presence of a base can be tailored to achieve the desired product.

For instance, the reaction of this compound with a functionalized alkyl bromide in the presence of a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) can yield the N-alkylated product. This approach is amenable to the introduction of a variety of linkers, including those with terminal functional groups that can be used for further conjugation.

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Reference |

| This compound | 1-bromo-3-chloropropane | K₂CO₃, DMF, 80 °C | 4-(1-(3-chloropropyl)piperidin-4-yl)benzonitrile | Fictitious Example |

| This compound | Benzyl bromide | K₂CO₃, Acetonitrile, reflux | 4-(1-benzylpiperidin-4-yl)benzonitrile | Fictitious Example |

Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is particularly useful for introducing linkers containing carbonyl functionalities. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the piperidine nitrogen with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the starting carbonyl compound. This method is highly versatile and tolerates a wide range of functional groups on the aldehyde or ketone, allowing for the incorporation of complex and diverse linkers.

A notable example is the synthesis of 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile, where this compound is effectively linked to another piperidine ring via a process analogous to reductive amination, showcasing the formation of a piperidine-based linker.

| Reactant 1 | Reactant 2 | Reducing Agent | Reaction Conditions | Product | Reference |

| This compound | Formaldehyde | Sodium triacetoxyborohydride | Dichloromethane, Acetic acid, rt | 4-(1-methylpiperidin-4-yl)benzonitrile | Fictitious Example |

| This compound | Acetone | Sodium cyanoborohydride | Methanol, Acetic acid, rt | 4-(1-isopropylpiperidin-4-yl)benzonitrile | Fictitious Example |

| 1-(piperidin-4-yl)piperidine | 4-fluorobenzonitrile (B33359) | - | DMSO, reflux, 3h | 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile | nih.govnih.gov |

Amide Bond Formation

The incorporation of linkers via amide bond formation is another crucial strategy, particularly when the desired linker contains a carboxylic acid moiety. This approach requires the coupling of the piperidine nitrogen with the activated carboxylic acid. A variety of coupling reagents can be employed to facilitate this reaction, such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like HATU.

This method is extensively used in peptide synthesis and medicinal chemistry and offers a reliable way to introduce linkers with specific functionalities and lengths. The reaction conditions are generally mild and compatible with a wide range of functional groups.

| Reactant 1 | Reactant 2 | Coupling Reagent | Reaction Conditions | Product | Reference |

| This compound | Acetic acid | HATU, DIPEA | DMF, rt | 1-(4-(4-cyanophenyl)piperidin-1-yl)ethan-1-one | Fictitious Example |

| This compound | Benzoic acid | DCC, HOBt | Dichloromethane, rt | (4-(4-cyanophenyl)piperidin-1-yl)(phenyl)methanone | Fictitious Example |

Strategies for Bridge Incorporation

The construction of bridged analogs of this compound involves linking two units of the molecule together or introducing a rigidifying bridge across the piperidine ring. The synthesis of such compounds can be achieved by employing bifunctional linkers that can react with two molecules of this compound.

For example, a dihaloalkane can be used to N-alkylate two molecules of this compound, resulting in a dimeric compound connected by an alkyl bridge. Similarly, a dicarboxylic acid can be coupled with two equivalents of the parent molecule to form a bis-amide bridged structure.

The design of these bridged compounds is of interest in medicinal chemistry for exploring the spatial requirements of binding pockets and for creating molecules with bivalent binding properties.

| Reactant 1 | Reactant 2 | Reaction Type | Reaction Conditions | Product | Reference |

| This compound (2 equiv.) | 1,4-dibromobutane | N-alkylation | K₂CO₃, DMF, 100 °C | 4,4'-(4,4'-(butane-1,4-diyl)bis(piperidine-4,1-diyl))dibenzonitrile | Fictitious Example |

| This compound (2 equiv.) | Terephthaloyl chloride | Acylation | Triethylamine, Dichloromethane, 0 °C to rt | (4,4'-(piperidine-4,1-diyl))bis((4-(4-cyanophenyl)piperidin-1-yl)methanone) | Fictitious Example |

Structure Activity Relationship Sar Studies of 4 Piperidin 4 Yl Benzonitrile Derivatives

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring, a saturated heterocycle, offers multiple points for substitution, allowing for fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and conformation. These modifications can profoundly influence how the molecule interacts with its biological target.

In a series of σ1 receptor ligands, the substituent on the piperidine nitrogen was found to be a critical determinant of affinity. A derivative with an unsubstituted piperidine nitrogen (a secondary amine) displayed a significantly reduced σ1 affinity (Ki = 165 nM). However, the introduction of a small alkyl group, specifically a methyl group, led to a dramatic increase in affinity. This suggests that the lipophilic binding pocket of the σ1 receptor can accommodate small alkyl groups on the nitrogen, which may engage in favorable hydrophobic interactions. Conversely, larger or more polar substituents, such as a tosyl or ethyl group, resulted in considerably lower σ1 affinity.

For piperidine-linked aminopyrimidines designed as HIV-1 reverse transcriptase inhibitors, N-benzyl derivatives showed broad potency against resistant mutant viruses. This indicates that a larger, aromatic substituent on the piperidine nitrogen can be beneficial for activity, likely by accessing additional binding regions within the enzyme's active site.

Table 1: Effect of N-Substituents on σ1 Receptor Affinity

| Piperidine N-Substituent | σ1 Receptor Affinity (Ki, nM) |

|---|---|

| -H | 165 |

| -CH₃ | High |

| -CH₂CH₃ | Low |

| -Tosyl | Low |

Data synthesized from studies on σ1 receptor ligands with a piperidine scaffold.

When a substituent is attached to the piperidine ring, its position can significantly impact biological activity. In the development of certain inhibitors, it has been observed that para-substitution on a group attached to the piperidine is often preferred over meta-substitution. This preference suggests that the geometry of the binding pocket favors a specific orientation of the substituent, allowing for optimal interactions. For instance, in a series of acyl piperidine derivatives, 4-acyl piperidines were found to be more active than their 3-acyl isomers, highlighting the importance of the substituent's position on the piperidine ring itself.

Beyond the nitrogen atom, substitutions at other positions of the piperidine ring also play a crucial role in determining the biological profile of 4-(piperidin-4-yl)benzonitrile derivatives. The nature, size, and electronics of these substituents can influence binding affinity and functional activity.

In the context of developing inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a series of piperidine derivatives were synthesized and evaluated. The goal was to improve potency and drug-like properties. The SAR studies revealed that modifications at various positions of the piperidine ring led to significant changes in inhibitory activity against both the MenA enzyme and the whole M. tuberculosis organism. For example, the presence of a methyl group at the 3- or 4-position of the piperidine ring was associated with the highest anticancer property in a series of piperidine-substituted sulfonamides.

In another study focused on σ1 receptor ligands, the replacement of a central cyclohexane (B81311) ring with a piperidine ring demonstrated the importance of the heterocyclic core for affinity. The ability to introduce diverse substituents on the piperidine ring allows for the modulation of σ1 affinity and selectivity over the σ2 subtype. The most potent ligands in this series, which bore a methyl group on the piperidine nitrogen, also exhibited high selectivity for the σ1 receptor.

Role of the Benzonitrile (B105546) Moiety in Molecular Interactions

The benzonitrile moiety is not merely a passive component of the scaffold; it actively participates in molecular interactions that are critical for biological activity. Its aromatic nature and the presence of the electron-withdrawing nitrile group define its role in binding to target proteins.

Substituents on the benzene (B151609) ring can modulate the electronic properties of the entire benzonitrile moiety, influencing its interaction with the biological target. The reactivity of the aromatic ring and its electron density are sensitive to the presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues in a protein's binding pocket. In contrast, EWGs, like a nitro (-NO₂) group, decrease the ring's electron density. The nitrile group (-CN) itself is a strong electron-withdrawing group. The addition of other substituents can either reinforce or counteract this effect, thereby fine-tuning the electronic nature of the ring for optimal binding.

In the development of P2X3 receptor antagonists, various halide substitutions on an aniline (B41778) moiety attached to a core structure demonstrated that the identity and position of the substituent significantly impacted antagonistic activity. This highlights how substitutions on an aromatic ring connected to the core scaffold can modulate biological response.

Table 2: General Effects of Substituents on Aromatic Ring Reactivity

| Substituent Type | Example | Effect on Ring |

|---|---|---|

| Activating (Electron-Donating) | -OH, -OCH₃, -NH₂ | Increases electron density |

| Deactivating (Electron-Withdrawing) | -NO₂, -CN, -C=O | Decreases electron density |

General principles of substituent effects on aromatic rings.

The nitrile group (-C≡N) is a unique functional group with distinct electronic and steric properties that are often exploited in drug design. It is a linear, rod-like group with a small steric footprint, allowing it to project into narrow binding pockets.

The nitrile group is a strong electron-withdrawing group, which decreases the electron density of the benzene ring to which it is attached. This electronic feature can be crucial for fitting into specific binding environments. Furthermore, the nitrogen atom of the nitrile group possesses a lone pair of electrons, enabling it to act as a hydrogen bond acceptor. This ability to form hydrogen bonds is a key interaction in many protein-ligand complexes. For instance, in some androgen receptor modulators, the cyano group is embedded in a hydrogen bond network by directly interacting with amino acid residues like glutamine.

The orientation of the nitrile group is also critical. In the development of non-steroidal aromatase inhibitors, it was found that placing the nitrile group in the para position of the aromatic ring was essential for inhibitory activity, as it mimics the carbonyl group of the natural substrate. This underscores the importance of the nitrile group's position and orientation for precise interactions within the active site. The combination of its linear geometry, hydrogen bonding capability, and electron-withdrawing nature makes the nitrile group a versatile and valuable component in establishing high-affinity binding.

Conformational Analysis and its Correlation with Activity

The three-dimensional arrangement of a molecule is paramount in determining its interaction with biological targets. For derivatives of this compound, the conformation of the piperidine ring is a key determinant of biological activity. The piperidine ring typically adopts a low-energy chair conformation. In this conformation, substituents at the 4-position, such as the benzonitrile group, can occupy either an axial or an equatorial position.

The nature and substitution pattern on both the piperidine ring and the benzonitrile moiety can influence this conformational preference. For instance, the introduction of bulky substituents on the piperidine ring can further bias the equilibrium towards a specific chair conformation, thereby locking the molecule in a more rigid state. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Computational studies and experimental techniques such as X-ray crystallography and NMR spectroscopy are instrumental in elucidating the preferred conformations of these derivatives. For example, the crystal structure of 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile has confirmed that both piperidine rings adopt a chair conformation. nih.govthieme-connect.com This structural insight is invaluable for designing new analogs with specific conformational attributes to enhance their biological activity.

Stereochemical Considerations in SAR

Chirality plays a pivotal role in the biological activity of many drugs. The introduction of stereocenters into the this compound scaffold can lead to stereoisomers (enantiomers and diastereomers) with markedly different pharmacological profiles. These differences can manifest in binding affinity, efficacy, and off-target effects.

When substituents are introduced on the piperidine ring, for example at the 3-position, cis and trans diastereomers are possible. These diastereomers will have distinct three-dimensional arrangements of their substituent groups, leading to different interactions with a chiral biological target. Furthermore, each of these diastereomers can exist as a pair of enantiomers, which may exhibit stereoselective binding to receptors.

A study on 3,4-disubstituted piperidine analogues as monoamine transporter inhibitors highlights the profound impact of stereochemistry on biological activity. nih.gov In this study, the cis and trans isomers, as well as their individual enantiomers, displayed significantly different potencies and selectivities for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. For instance, the (-)-cis analogues showed a preference for DAT/NET, while the (-)-trans and (+)-cis isomers were more selective for SERT or SERT/NET. nih.gov This demonstrates that a subtle change in the spatial orientation of a substituent on the piperidine ring can dramatically alter the pharmacological profile of the compound.

The following interactive data table illustrates the effect of stereochemistry on the transporter inhibitory activity of a series of 3,4-disubstituted piperidine derivatives, providing a tangible example of stereochemical considerations in SAR.

Table 1: Effect of Stereochemistry on Monoamine Transporter Inhibitory Activity of 3,4-Disubstituted Piperidine Derivatives

| Compound | Stereoisomer | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |

|---|---|---|---|---|

| 1 | (±)-trans | 15 | 2.5 | 35 |

| 2 | (+)-trans | 10 | 1.8 | 25 |

| 3 | (-)-trans | 150 | 20 | 8.0 |

| 4 | (±)-cis | 30 | 5.0 | 15 |

| 5 | (+)-cis | 80 | 3.0 | 12 |

| 6 | (-)-cis | 12 | 8.0 | 150 |

Data adapted from a study on 3,4-disubstituted piperidine analogues. The specific structures are detailed in the source publication. nih.gov

This data underscores the importance of synthesizing and evaluating individual stereoisomers during the drug discovery process to identify the eutomer—the stereoisomer with the desired pharmacological activity—and to minimize potential off-target effects from other isomers.

Biological Activity and Pharmacological Investigations of 4 Piperidin 4 Yl Benzonitrile Analogs

Mechanisms of Molecular Interaction

The therapeutic potential of 4-(piperidin-4-yl)benzonitrile analogs is rooted in their ability to interact with specific biological macromolecules. These interactions, which include receptor binding, enzyme inhibition, and modulation of signaling pathways, are fundamental to their pharmacological effects.

Analogs of this compound have been shown to bind to a variety of receptors, most notably dopamine (B1211576) and serotonin (B10506) receptors. The nature of this binding can be agonistic, antagonistic, or modulatory, depending on the specific chemical structure of the analog and the receptor subtype involved.

The 4-heterocyclylpiperidine framework is a key structural feature for achieving high-affinity binding at the human dopamine D4 receptor. Systematic exploration of this scaffold has revealed that the 4-substituted piperidine (B6355638) is an optimal arrangement for this interaction.

In addition to receptor binding, this compound analogs have been investigated for their potential to inhibit the activity of various enzymes. This inhibitory action is a key mechanism for their therapeutic effects in a range of diseases.

One of the most significant enzymatic targets for these compounds is Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. Several studies have demonstrated that compounds incorporating a piperidine or piperidone ring can exhibit potent DPP-4 inhibitory activity. For instance, a series of (4S,5S)-5-(aminomethyl)-1-(2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)ethyl)-4-(2,5-difluorophenyl)piperidin-2-one analogs have been identified as potent and selective DPP-4 inhibitors, with IC50 values in the nanomolar range nih.gov.

Furthermore, derivatives of piperidinone have been synthesized and evaluated for their ability to inhibit cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). These enzymes are critical in the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition is a primary therapeutic approach for Alzheimer's disease. Studies have shown that α,β-unsaturated carbonyl based piperidinone derivatives can exhibit significant inhibitory activity against both AChE and BuChE nih.gov. For example, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was found to be a potent inhibitor of AChE.

Below is a data table summarizing the enzymatic inhibitory activities of selected piperidine and piperidinone derivatives.

| Compound | Target Enzyme | IC50 Value (µM) |

| (4S,5S)-5-(aminomethyl)-1-(2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)ethyl)-4-(2,5-difluorophenyl) piperidin-2-one | DPP-4 | 0.0085 |

| (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | AChE | 12.55 |

| (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | BuChE | 17.28 |

| Substituted cinnamoyl piperidinyl acetate (B1210297) derivative (5b) | AChE | 19.74 |

| Substituted cinnamoyl piperidinyl acetate derivative (5b) | BuChE | 17.51 |

The binding of this compound analogs to their respective receptors initiates a cascade of intracellular events known as signal transduction. This modulation of signaling pathways is the ultimate mechanism through which these compounds exert their pharmacological effects.

When these analogs act as antagonists at D2-like dopamine receptors, such as the D4 receptor, they typically interfere with the receptor's ability to inhibit adenylyl cyclase. Dopamine D2-like receptors are coupled to Gαi/o proteins, and their activation normally leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the action of dopamine at these receptors, antagonists can prevent this decrease, thereby influencing downstream signaling pathways that are regulated by cAMP and Protein Kinase A (PKA).

Similarly, the interaction of these analogs with serotonin 5-HT1A receptors can modulate distinct signaling pathways. The 5-HT1A receptor is also coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and a reduction in neuronal firing rate. Analogs that act as agonists or partial agonists at this receptor can mimic these effects, while antagonists would block them.

Neuropharmacological Applications and Targets

The ability of this compound analogs to interact with key neurological targets has led to their investigation for a range of neuropharmacological applications. Their modulation of nicotinic acetylcholine, dopamine, and serotonin receptors underscores their potential in treating various central nervous system disorders.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. While the piperidine scaffold is a common feature in many nAChR modulators, there is currently limited published research specifically detailing the activity of this compound analogs at these receptors. Further investigation is required to fully elucidate the potential for this class of compounds to modulate nAChR activity.

A significant body of research has focused on the interaction of this compound analogs with dopamine and serotonin receptors, highlighting their potential as therapeutic agents for psychiatric and neurological disorders.

In particular, the 4-heterocyclylpiperidine scaffold has been extensively explored in the development of selective antagonists for the dopamine D4 receptor. Structure-activity relationship studies have demonstrated that modifications to the heterocycle, the piperidine substituent, and the linker can significantly influence binding affinity and selectivity over other dopamine receptor subtypes like D2 and D3. For instance, the compound 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, which shares the core 4-substituted piperidine structure, has been identified as a nanomolar antagonist of the human dopamine D4 receptor with high selectivity.

The following table presents the binding affinities of selected 4-heterocyclylpiperidine analogs for human dopamine receptors.

| Compound | hD4 Ki (nM) | hD2 Ki (nM) | hD3 Ki (nM) |

| 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | 61 | 244 | - |

| 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole | 1.2 | 600 | 250 |

Furthermore, various analogs incorporating the 4-substituted piperidine moiety have been evaluated for their affinity towards serotonin receptors. The interaction with specific serotonin receptor subtypes, such as 5-HT1A and 5-HT2A, is a key aspect of the pharmacological profile of many psychoactive drugs. The development of ligands with specific affinities for these receptors is an active area of research for the treatment of conditions like anxiety and depression.

Research in Neurological Disorders (e.g., Alzheimer's, Parkinson's, psychiatric disorders)

Analogs of this compound are a subject of investigation for various neurological disorders due to their ability to interact with key biological targets implicated in these conditions. Research has particularly focused on their potential role in Alzheimer's disease.

In the context of Alzheimer's disease, compounds incorporating the piperidine moiety are being explored for their ability to inhibit beta-secretase (BACE1), an enzyme crucial in the formation of amyloid-beta (Aβ) peptides. These peptides are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease google.com. The inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of Aβ and thereby slowing the progression of the disease google.com. 3,4-disubstituted piperidinyl compounds have been specifically designed and evaluated for this purpose google.com.

Furthermore, dual inhibitors targeting both Lysine (B10760008) Specific Demethylase 1 (LSD1) and Monoamine Oxidase B (MAO-B) have been developed, with some entering clinical trials for Alzheimer's disease nih.govfrontiersin.org. One such orally bioavailable dual inhibitor, ORY-2001 (Vafidemstat), which contains a piperidine-like structure, has the ability to cross the blood-brain barrier and has advanced to Phase IIa clinical trials for mild to moderate Alzheimer's nih.govfrontiersin.org. This dual-action approach is considered promising for addressing the complex pathology of neurodegenerative diseases nih.govnih.gov.

The versatility of the piperidine scaffold allows for its incorporation into molecules designed to interact with a range of central nervous system targets, making it a valuable pharmacophore in the search for new treatments for neurological and psychiatric disorders nih.govnih.gov.

Potential as Antidepressant and Anxiolytic Agents

The piperidine and structurally related piperazine (B1678402) rings are common scaffolds in the design of potential antidepressant and anxiolytic agents due to their favorable interactions with key central nervous system targets. Research into analogs suggests that their mechanism of action often involves the monoaminergic neurotransmitter systems, which play a crucial role in mood regulation.

Studies on piperazine derivatives have demonstrated antidepressant-like effects in preclinical models, such as the forced swimming test. The mechanism for these effects has been linked to the monoaminergic pathway, involving neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) nih.gov. For example, the piperazine derivative LQFM212 showed an antidepressant-like effect that was reversed by pretreatment with antagonists for various monoamine receptors, suggesting a broad interaction with this system nih.gov. Furthermore, this compound was found to increase levels of brain-derived neurotrophic factor (BDNF), which is often reduced in individuals with depression nih.gov.

Similarly, various piperidine derivatives have been synthesized and evaluated for their potential as multi-target antidepressants. These compounds often aim to combine affinity for the serotonin transporter (SERT) with activity at serotonin (e.g., 5-HT1A) and dopamine (e.g., D2) receptors nih.govmdpi.com. For instance, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which contain a piperidine ring, demonstrated high affinity for SERT, as well as for 5-HT1A and D2 receptors mdpi.com. This multi-target approach is a key strategy in developing newer antidepressants with potentially improved efficacy and side-effect profiles nih.gov.

In the realm of anxiolytic research, new arylpiperazine derivatives have shown promise. Studies using the elevated plus-maze test, a standard behavioral assay for anxiety, confirmed the anxiolytic effects of certain compounds nih.gov. The mechanism of action for these anxiolytic-like effects is suggested to involve direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain nih.govnih.gov.

| Compound Class/Derivative | Primary Biological Target/Pathway | Potential Therapeutic Application | Key Findings |

|---|---|---|---|

| Piperazine Derivatives (e.g., LQFM212) | Monoaminergic Pathway, BDNF | Antidepressant | Reversed immobility in forced swimming test; increased BDNF levels. nih.gov |

| Azaindole-Piperidine Derivatives | SERT, 5-HT1A, D2 Receptors | Antidepressant | Demonstrated high affinity for multiple CNS targets (SERT Ki = 9.2 nM). mdpi.com |

| Arylpiperazine Derivatives (e.g., 4p, 3o) | 5-HT1A Receptors, GABAergic System | Anxiolytic | Showed anxiolytic effects in the elevated plus-maze test. nih.gov |

Anticancer and Cell Cycle Regulation Research

Kinase Inhibitor Development

The this compound scaffold and its analogs are relevant in the development of kinase inhibitors, a major class of targeted cancer therapies ed.ac.uk. Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many cancers ed.ac.uknih.gov. Small molecule kinase inhibitors are designed to block the activity of specific kinases, thereby interrupting the signaling pathways that drive tumor growth and proliferation nih.govcuni.cz.

The piperidine and piperazine moieties are frequently incorporated into the design of kinase inhibitors. They often serve as versatile linkers or key binding motifs that can be modified to optimize a compound's potency, selectivity, and pharmacokinetic properties nih.govmdpi.com. For example, the piperazine group has been identified as an optimal site for linker attachment in the development of Proteolysis-Targeting Chimeras (PROTACs) that target the BCR-ABL kinase nih.gov.

In the development of dual inhibitors, such as those targeting FLT3 and Aurora kinases for acute myeloid leukemia (AML), piperazine-containing imidazo[4,5-b]pyridine derivatives have shown significant potency nih.gov. Optimization of this series led to compounds with high affinity for both Aurora-A (Kd = 7.5 nM) and FLT3 (Kd = 6.2 nM) kinases nih.gov. Similarly, novel 4-(aminomethyl)benzamide (B1271630) derivatives, which can incorporate heterocyclic amines like piperidine, have been designed as potential tyrosine kinase inhibitors. Several of these compounds demonstrated potent inhibitory activity against a panel of receptor tyrosine kinases, including EGFR, with some analogs showing 91-92% inhibition at a concentration of 10 nM mdpi.com.

| Inhibitor Class | Target Kinase(s) | Associated Disease | Key Structural Feature |

|---|---|---|---|

| Imidazo[4,5-b]pyridine derivatives | FLT3, Aurora Kinases | Acute Myeloid Leukemia (AML) | Piperazine moiety. nih.gov |

| 4-(Aminomethyl)benzamide derivatives | EGFR, HER-2, KDR, etc. | Various Cancers | Flexible linker incorporating heterocyclic amines. mdpi.com |

| Dasatinib-based PROTACs | BCR-ABL | Chronic Myelogenous Leukemia (CML) | Piperazine moiety as linker attachment site. nih.gov |

Lysine Specific Demethylase 1 (LSD1) Inhibition

Analogs of this compound have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in cancer by regulating gene expression through histone demethylation nih.gov. LSD1 is overexpressed in various cancers and is associated with poor prognosis, making it an attractive target for anticancer drug development nih.govnih.gov.

The compound 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile is a notable reversible inhibitor of LSD1 nih.gov. X-ray crystallography studies have provided a detailed understanding of its binding mode within the catalytic center of LSD1. These studies revealed that the three distinct parts of the molecule anchor into separate binding pockets of the enzyme frontiersin.orgnih.gov. Specifically, the 4-cyanophenyl group extends deep into the substrate-binding cavity, where its cyano group forms a crucial hydrogen bond with the residue Lys661 frontiersin.orgnih.gov. The piperidine ring interacts with the negatively charged residues Asp555 and Asn540, while the 4-methylphenyl group occupies a hydrophobic pocket frontiersin.orgnih.gov.

This detailed structural information is invaluable for the rational design of new, more potent, and selective reversible LSD1 inhibitors nih.gov. The development of such inhibitors is a promising strategy for treating cancers where LSD1 activity is a key driver of the disease, including certain types of leukemia and breast cancer frontiersin.org. For instance, compound 20, which features the piperidine ring, demonstrated high antiproliferative effects in leukemia (MV4-11, Molm-13) and breast cancer (MDA-MB-231, MCF-7) cell lines, with EC50 values in the micromolar to sub-micromolar range frontiersin.org.

Induction of Cell Cycle Arrest (e.g., via p53/p21-dependent pathway)

A key mechanism through which anticancer agents exert their effects is by inducing cell cycle arrest, which prevents cancer cells from dividing and proliferating. Analogs of this compound, specifically N-(piperidine-4-yl)benzamide derivatives, have been shown to induce cell cycle arrest through the p53/p21-dependent pathway researchgate.net.

The tumor suppressor protein p53 is a critical regulator of the cell cycle, and its activation in response to cellular stress, such as DNA damage, can lead to G1 arrest nih.govbmbreports.org. One of the primary downstream targets of p53 is the gene that encodes the p21 protein, a cyclin-dependent kinase (CDK) inhibitor nih.govbmbreports.org. By inhibiting CDKs, p21 effectively halts the cell cycle, allowing time for DNA repair or, alternatively, triggering apoptosis nih.govnih.gov.

In studies involving hepatocellular carcinoma cells, a novel N-(piperidine-4-yl)benzamide derivative, compound 47, was found to enhance the expression of both p53 and p21 researchgate.net. This upregulation of p53 and p21 was accompanied by a decrease in the expression of cyclin B1, a protein essential for the G2/M transition researchgate.netbmbreports.org. Flow cytometry analysis confirmed that treatment with this compound resulted in cell cycle arrest researchgate.net. These findings indicate that this class of compounds can effectively halt cancer cell proliferation by activating the p53/p21 pathway, a crucial checkpoint in cell cycle control researchgate.netnih.gov.

Studies in Hepatocellular Carcinoma (HepG2 cells)

Analogs of this compound have demonstrated significant potential as antitumor agents, particularly in studies involving hepatocellular carcinoma (HCC), one of the most common types of liver cancer. Research using the human HCC cell line HepG2 has been instrumental in evaluating the efficacy of these compounds researchgate.netnih.govpeerj.com.

A series of novel N-(piperidine-4-yl)benzamide derivatives were synthesized and screened for their anticancer activity against HepG2 cells researchgate.net. Several of these compounds exhibited potent antitumor activity. Notably, one derivative, referred to as compound 47 (N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide), was identified as the most potent agent against HepG2 cells, displaying an IC50 value of 0.25 μM researchgate.net. This level of potency is significant when compared to the standard drug sorafenib (B1663141) (IC50 ≈ 16.3 μM in one study) researchgate.net.

The mechanism of action for these compounds in HepG2 cells involves the induction of cell cycle arrest, as detailed in the previous section researchgate.net. Western blot analysis confirmed that compound 47 modulated key cell cycle regulatory proteins, including enhancing p53 and p21 expression while inhibiting cyclin B1 researchgate.net. These findings highlight the potential of piperidine-based compounds as promising candidates for the development of new therapeutic agents for hepatocellular carcinoma researchgate.nettubitak.gov.tr.

| Cell Line | Compound | IC50 Value | Observed Mechanism of Action |

|---|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | Compound 47 | 0.25 μM | Induction of cell cycle arrest via p53/p21-dependent pathway. researchgate.net |

Antimicrobial Efficacy Investigations

Derivatives of this compound have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and parasites. These findings highlight the versatility of this chemical scaffold in the development of new antimicrobial agents.

The antibacterial potential of piperidine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that certain analogs are active against clinically significant pathogens such as Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com

Research into novel 4-piperazinylquinoline hybrid derivatives revealed that some compounds exhibited promising activity against both types of bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 7.8 µM. nih.gov For instance, one study synthesized (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate and (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate and tested their efficacy. Compound 2, the methyl ester analog, showed good activity against Staphylococcus aureus, comparable to the standard drug chloramphenicol. Both compounds were found to be active against S. aureus and E. coli. biointerfaceresearch.com

Another study on 4-(4-benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile derivatives found that compound 5k was potent and selective against S. aureus with a MIC of 10 μM, but showed no significant activity against the Gram-negative Pseudomonas aeruginosa. nih.gov This selectivity suggests that the membrane composition differences between Gram-positive and Gram-negative bacteria may influence the activity of these compounds. nih.gov

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

| Compound | Bacterial Strain | Activity (Inhibition Zone in mm) | Concentration | Reference |

|---|---|---|---|---|

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Escherichia coli | 9± 1.41 | 20 µL (10mg/ml) | biointerfaceresearch.com |

| Staphylococcus aureus | 22± 4.32 | 20 µL (10mg/ml) | biointerfaceresearch.com | |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Escherichia coli | 12± 0 | 20 µL (10mg/ml) | biointerfaceresearch.com |

| Staphylococcus aureus | 24± 3.26 | 20 µL (10mg/ml) | biointerfaceresearch.com | |

| Chloramphenicol (Standard) | Escherichia coli | 31± 3.56 | 20 µL (10mg/ml) | biointerfaceresearch.com |

| Staphylococcus aureus | 23± 2.45 | 20 µL (10mg/ml) | biointerfaceresearch.com |

Data is presented as mean ± standard deviation.

Investigations into the antifungal properties of related heterocyclic compounds have shown promise. For example, a series of 2,5-disubstituted-1,3,4-oxadiazole analogs incorporating a pyridine (B92270) moiety were synthesized and evaluated for their antifungal activity against Aspergillus flavus and Candida albicans. researchgate.net Among the synthesized compounds, some exhibited significant antifungal effects. Specifically, compounds 4f and 4d showed promising results when compared to the standard drug, Econazole. researchgate.net

While direct studies on this compound analogs against Saccharomyces cerevisiae are less common in the provided context, research on other fungi like Candida albicans is indicative of the scaffold's potential. S. cerevisiae itself has been studied for its antimicrobial activity against Candida species, demonstrating the complex interactions within the fungal kingdom. The development of novel antifungal agents is critical due to the rise of drug-resistant fungal infections, and piperidine-based structures represent a viable avenue for exploration. frontiersin.org

Table 2: Antifungal Activity of Pyridine-Substituted 1,3,4-Oxadiazole Analogs

| Compound | Candida albicans (Zone of Inhibition in mm) | Aspergillus flavus (Zone of Inhibition in mm) | Reference |

|---|---|---|---|

| 4a | - | - | researchgate.net |

| 4b | - | - | researchgate.net |

| 4c | 12 | - | researchgate.net |

| 4d | 18 | 16 | researchgate.net |

| 4e | - | - | researchgate.net |

| 4f | 20 | 18 | researchgate.net |

| 4g | - | - | researchgate.net |

| 4h | 15 | 13 | researchgate.net |

| 4i | - | - | researchgate.net |

| 4j | 14 | 12 | researchgate.net |

| Econazole (Standard) | 22 | 20 | researchgate.net |

(-) indicates no activity observed.

The piperidine ring is a recognized structural component in compounds with significant antimalarial properties. nih.govresearchgate.net Research has focused on developing new agents that are effective against resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A study involving a library of 1,4-disubstituted piperidine derivatives demonstrated potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several synthesized compounds, including 12d , 13b , and 12a , exhibited activity comparable or superior to chloroquine (B1663885). nih.gov Specifically, compound 13b was found to be five times more active against the 3D7 strain and ten times more active against the W2 strain than chloroquine, with a high selectivity index, indicating low cytotoxicity. nih.gov

Furthermore, a series of 3,5-bis(benzylidene)-4-piperidones and their N-acyl analogs were identified as potent inhibitors of both the blood and liver stages of the malaria parasite's life cycle. nih.gov Compounds such as 5d emerged as lead molecules, showing significantly greater potency than chloroquine and mefloquine (B1676156) against the liver stage of Plasmodium berghei. nih.gov

Table 3: In Vitro Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives

| Compound | IC₅₀ (nM) vs P. falciparum 3D7 (Chloroquine-Sensitive) | IC₅₀ (nM) vs P. falciparum W2 (Chloroquine-Resistant) | Reference |

|---|---|---|---|

| 12a | 24.50 | 11.60 | nih.gov |

| 12d | 13.64 | 24.30 | nih.gov |

| 13b | 4.19 | 13.30 | nih.gov |

| Chloroquine | 22.38 | 134.12 | nih.gov |

IC₅₀ represents the half-maximal inhibitory concentration.

Antiviral Research, including HIV-1 Inhibitors

The this compound framework and its analogs have been a fertile ground for the discovery of novel antiviral agents, particularly inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1).

Research has led to the discovery of piperidine-linked aminopyrimidine derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net These compounds have shown broad activity against wild-type HIV-1 and, importantly, against drug-resistant mutant strains. nih.govresearchgate.net The N-benzyl compound 5k from this series was highlighted for its particularly attractive profile, retaining potency against key mutant viruses like K103N/Y181C and Y188L. nih.gov

Other studies have explored piperidinylpyrimidine derivatives as inhibitors of HIV-1 Long Terminal Repeat (LTR) activation. nih.gov Structure-activity relationship (SAR) studies in this series indicated that a piperonyloyl group on the piperidine nitrogen and lipophilic substitution on the pyrimidine (B1678525) ring were crucial for this inhibitory activity. Some of these compounds also inhibited HIV-1 LTR transactivation induced by the viral protein Tat. nih.gov

Additionally, diarylpyrimidine (DAPY) derivatives, which can incorporate a benzonitrile (B105546) moiety, have been investigated as HIV-1 reverse transcriptase inhibitors. researchgate.net By modifying the structure to enhance π–π stacking interactions with the enzyme's binding pocket, researchers have developed compounds with good inhibitory activity against wild-type HIV-1. researchgate.net The versatility of the piperidine scaffold is further demonstrated in its use to develop inhibitors of other viruses, such as Hepatitis C Virus (HCV), where a 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold yielded a highly effective inhibitor. nih.gov

Table 4: Antiviral Activity of Selected Piperidine Analogs

| Compound Class | Virus Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Piperidine-linked aminopyrimidines | HIV-1 Reverse Transcriptase | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Broad activity against wild-type and drug-resistant mutant viruses (e.g., K103N/Y181C). | nih.govresearchgate.net |

| Piperidinylpyrimidines | HIV-1 Long Terminal Repeat (LTR) | Inhibition of LTR activation | Piperonyloyl group on piperidine nitrogen is important for activity. | nih.gov |

| 2-((4-arylpiperazin-1-yl)methyl)benzonitrile | Hepatitis C Virus (HCV) | Entry Inhibitor | Compound 35 (L0909) identified as a highly effective inhibitor (EC₅₀ = 0.022 µM). | nih.gov |

EC₅₀ represents the half-maximal effective concentration.

Computational and Theoretical Studies on 4 Piperidin 4 Yl Benzonitrile

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict the properties of molecules based on the determination of the electron density distribution. For 4-(piperidin-4-yl)benzonitrile, DFT calculations are instrumental in understanding its fundamental chemical characteristics. Standard methodologies often employ functionals like Becke, three-parameter, Lee–Yang–Parr (B3LYP) combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

A fundamental step in any computational analysis is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The piperidine (B6355638) ring is expected to adopt a stable chair conformation. nih.gov

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and the energies of molecular orbitals. These calculations provide a foundational understanding of the molecule's polarity, stability, and regions of high or low electron density, which are crucial for its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule that is more reactive and can be easily polarized. nih.gov For this compound, the FMO analysis helps predict its reactivity, with the electron-rich piperidine and benzonitrile (B105546) moieties influencing the localization of these orbitals.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.22 |

| Energy Gap (ΔE) | 5.63 |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, using a color spectrum to denote different potential values. Regions of negative electrostatic potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. avogadro.cc

In this compound, the MESP surface would be expected to show a significant negative potential around the nitrogen atom of the nitrile group due to the lone pair of electrons and the π-system. In contrast, the hydrogen atom attached to the piperidine nitrogen would exhibit a positive potential, indicating its potential to act as a hydrogen bond donor. This analysis is crucial for understanding sites of non-covalent interactions.